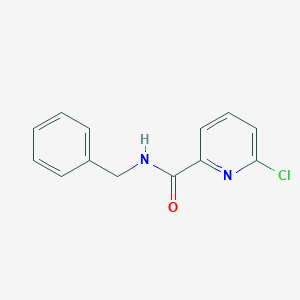
N-benzyl-6-chloropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide is a chemical compound that belongs to the class of pyridinecarboxamides It is characterized by the presence of a chloro substituent at the 6th position of the pyridine ring and a phenylmethyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Various substituted pyridinecarboxamides.
Oxidation: N-oxides of 6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide.
Reduction: Corresponding amines.
Scientific Research Applications
6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the phenylmethyl group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The compound may inhibit or activate certain pathways, leading to the desired biological effect. Detailed studies on its binding affinity and specificity are essential to elucidate its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-pyridinecarboxamide: Lacks the phenylmethyl group, resulting in different biological activity and chemical properties.
N-(Phenylmethyl)-2-pyridinecarboxamide: Lacks the chloro substituent, affecting its reactivity and interaction with molecular targets.
6-Bromo-N-(phenylmethyl)-2-pyridinecarboxamide: Similar structure but with a bromo substituent instead of chloro, leading to variations in reactivity and biological activity.
Uniqueness
6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide is unique due to the presence of both the chloro substituent and the phenylmethyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C13H11ClN2O |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
N-benzyl-6-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-8-4-7-11(16-12)13(17)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17) |
InChI Key |
SGRAWKYXMNUSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















